molecular formula C26H24N2O2 B5975283 N,N'-benzene-1,3-diylbis(2-phenylcyclopropanecarboxamide)

N,N'-benzene-1,3-diylbis(2-phenylcyclopropanecarboxamide)

Cat. No.: B5975283
M. Wt: 396.5 g/mol
InChI Key: XRLPIGVOYUNFSX-UHFFFAOYSA-N
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Description

N,N’-benzene-1,3-diylbis(2-phenylcyclopropanecarboxamide): is a complex organic compound characterized by its unique structure, which includes a benzene ring and two phenylcyclopropanecarboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-benzene-1,3-diylbis(2-phenylcyclopropanecarboxamide) typically involves the reaction of benzene-1,3-diamine with 2-phenylcyclopropanecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N,N’-benzene-1,3-diylbis(2-phenylcyclopropanecarboxamide) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,N’-benzene-1,3-diylbis(2-phenylcyclopropanecarboxamide) has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-benzene-1,3-diylbis(2-phenylcyclopropanecarboxamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

  • N,N’-1,3-phenylenebis(2-phenylcyclopropanecarboxamide)
  • N-aryl-2-phenylcyclopropanecarboxamide

Comparison: N,N’-benzene-1,3-diylbis(2-phenylcyclopropanecarboxamide) is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

2-phenyl-N-[3-[(2-phenylcyclopropanecarbonyl)amino]phenyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O2/c29-25(23-15-21(23)17-8-3-1-4-9-17)27-19-12-7-13-20(14-19)28-26(30)24-16-22(24)18-10-5-2-6-11-18/h1-14,21-24H,15-16H2,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLPIGVOYUNFSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)NC2=CC(=CC=C2)NC(=O)C3CC3C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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